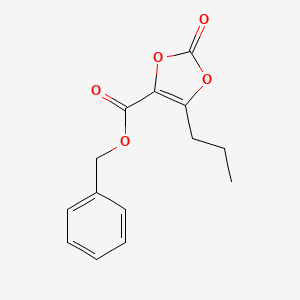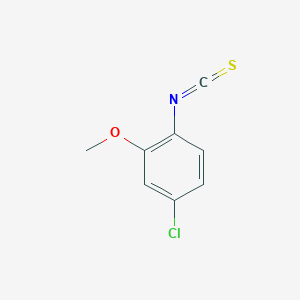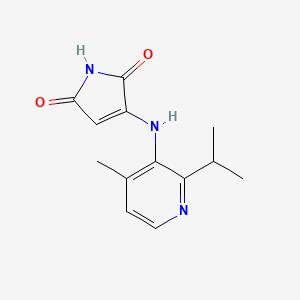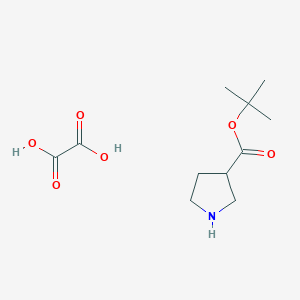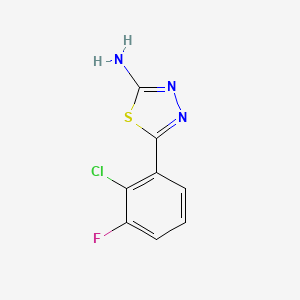![molecular formula C12H16BrClN6O B13697236 5-Bromo-3-[[1-(4-piperidyl)-4-pyrazolyl]oxy]pyrazin-2-amine Hydrochloride](/img/structure/B13697236.png)
5-Bromo-3-[[1-(4-piperidyl)-4-pyrazolyl]oxy]pyrazin-2-amine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-[[1-(4-piperidyl)-4-pyrazolyl]oxy]pyrazin-2-amine Hydrochloride is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-[[1-(4-piperidyl)-4-pyrazolyl]oxy]pyrazin-2-amine Hydrochloride typically involves multiple steps. The process begins with the preparation of the pyrazole ring, followed by the introduction of the bromine atom and the piperidyl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Piperidyl Group Addition: The piperidyl group is introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with 4-piperidyl chloride in the presence of a base like triethylamine.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt by reacting with hydrochloric acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-[[1-(4-piperidyl)-4-pyrazolyl]oxy]pyrazin-2-amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-Bromo-3-[[1-(4-piperidyl)-4-pyrazolyl]oxy]pyrazin-2-amine Hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It serves as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-[[1-(4-piperidyl)-4-pyrazolyl]oxy]pyrazin-2-amine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-3-{[1-(prop-2-yl)pyrazol-4-yl]oxy}pyrazin-2-amine
- 2-Pyrazinamine, 5-bromo-3-[[1-(4-piperidinyl)-1H-pyrazol-4-yl]oxy]-, hydrochloride
Uniqueness
5-Bromo-3-[[1-(4-piperidyl)-4-pyrazolyl]oxy]pyrazin-2-amine Hydrochloride is unique due to its specific structural features, such as the presence of both the bromine atom and the piperidyl group. These features contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H16BrClN6O |
|---|---|
Peso molecular |
375.65 g/mol |
Nombre IUPAC |
5-bromo-3-(1-piperidin-4-ylpyrazol-4-yl)oxypyrazin-2-amine;hydrochloride |
InChI |
InChI=1S/C12H15BrN6O.ClH/c13-10-6-16-11(14)12(18-10)20-9-5-17-19(7-9)8-1-3-15-4-2-8;/h5-8,15H,1-4H2,(H2,14,16);1H |
Clave InChI |
XMGMIKFEZBSUSN-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1N2C=C(C=N2)OC3=NC(=CN=C3N)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



